molecular formula C7H11NO2 B14603339 2-Ethyl-5-(hydroxyimino)cyclopentan-1-one CAS No. 57964-63-3

2-Ethyl-5-(hydroxyimino)cyclopentan-1-one

Cat. No.: B14603339
CAS No.: 57964-63-3
M. Wt: 141.17 g/mol
InChI Key: HRWFUIVFEFVBLQ-UHFFFAOYSA-N
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Description

2-Ethyl-5-(hydroxyimino)cyclopentan-1-one is an organic compound that features a cyclopentanone ring substituted with an ethyl group and a hydroxyimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-(hydroxyimino)cyclopentan-1-one typically involves the reaction of cyclopentanone derivatives with appropriate reagents to introduce the ethyl and hydroxyimino groups. One common method involves the use of ethylating agents and hydroxylamine derivatives under controlled conditions to achieve the desired substitution on the cyclopentanone ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-(hydroxyimino)cyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine.

    Substitution: The ethyl group can be substituted with other alkyl or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve alkyl halides or other electrophiles in the presence of a base.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted cyclopentanone derivatives.

Scientific Research Applications

2-Ethyl-5-(hydroxyimino)cyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-(hydroxyimino)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with active sites of enzymes or receptors, influencing their activity. The ethyl group may contribute to the compound’s lipophilicity, affecting its distribution and interaction within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: A simpler analog without the ethyl and hydroxyimino groups.

    2-Cyclopentenone: Contains a double bond in the cyclopentanone ring.

    Cyclohexanone: A six-membered ring analog with similar reactivity.

Uniqueness

2-Ethyl-5-(hydroxyimino)cyclopentan-1-one is unique due to the presence of both the ethyl and hydroxyimino groups, which confer distinct chemical and biological properties

Properties

CAS No.

57964-63-3

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

2-ethyl-5-hydroxyiminocyclopentan-1-one

InChI

InChI=1S/C7H11NO2/c1-2-5-3-4-6(8-10)7(5)9/h5,10H,2-4H2,1H3

InChI Key

HRWFUIVFEFVBLQ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(=NO)C1=O

Origin of Product

United States

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